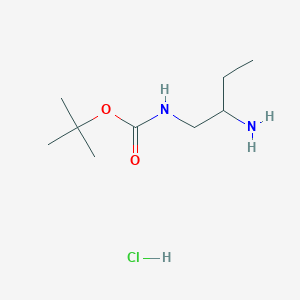

1-N-Boc-Butane-1,2-diamine hydrochloride

Beschreibung

1-N-Boc-Butane-1,2-diamine hydrochloride (CAS: 1179360-83-8) is a protected diamine compound widely used as a pharmaceutical intermediate. Its molecular formula is C₉H₂₁ClN₂O₂, with a molecular weight of 224.73 g/mol . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the primary amine, enhancing stability during synthetic reactions. The compound is typically stored at 2–8°C under inert conditions to prevent decomposition . Commercial samples have a purity of ≥95%, confirmed via chromatographic and spectroscopic methods . Safety data indicate hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302, H332) .

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(2-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-7(10)6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRDYZWMTDDLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662577 | |

| Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179360-83-8 | |

| Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Typical Reaction Conditions:

| Parameter | Description |

|---|---|

| Starting material | Butane-1,2-diamine |

| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | 1,4-Dioxane or ethyl acetate |

| Temperature | Room temperature (20-25 °C) |

| Reaction time | 2-3 hours |

| pH control | Mildly basic conditions to favor mono-protection |

| Yield | Approximately 80-90% (mono-Boc product) |

This method is supported by literature where mono-Boc protection is achieved with good selectivity and yield.

Conversion to Hydrochloride Salt

After obtaining the mono-Boc protected diamine, the free amine is converted into its hydrochloride salt to improve stability and facilitate handling.

Typical Procedure:

- The mono-Boc protected diamine is dissolved in a suitable solvent such as 1,4-dioxane or methanol.

- A solution of hydrochloric acid (commonly 6M HCl) is added dropwise at 0 °C.

- The mixture is stirred for 2-4 hours to ensure complete salt formation.

- The product is isolated by filtration or crystallization.

This approach avoids harsh acidic conditions like trifluoroacetic acid, which can cause degradation.

Alternative Synthetic Routes and Related Precursors

While direct Boc protection of butane-1,2-diamine is common, related synthetic methods provide insight into alternative approaches:

Reductive amination of N-Boc protected diamines with aldehydes followed by Boc deprotection and hydrochloride formation has been reported for related compounds, demonstrating flexibility in functionalization prior to salt formation.

Phthalimide protection/deprotection routes for synthesizing diamines (e.g., 1,4-butanediamine) are documented, involving potassium phthalimide and methylamine, but these are more complex and less direct for Boc-protected derivatives.

Summary Table of Preparation Methods

Research Findings and Considerations

Selectivity : Careful control of stoichiometry and reaction conditions is critical to avoid di-Boc protection or incomplete reaction.

Purity : Mono-Boc protected diamine hydrochloride typically crystallizes well, facilitating purification.

Stability : The hydrochloride salt form enhances compound stability and handling safety.

Scalability : The described methods are amenable to scale-up due to mild conditions and common reagents.

Avoidance of Strong Acids : Use of 6M HCl in mild solvents is preferred over trifluoroacetic acid to prevent side reactions and degradation.

Analyse Chemischer Reaktionen

Types of Reactions

1-N-Boc-Butane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can be selectively deprotected under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-N-Boc-Butane-1,2-diamine hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its primary applications include:

- Synthesis of Peptides : The Boc-protected amines are widely used in peptide synthesis, allowing selective deprotection under mild conditions. This property facilitates the formation of complex peptide structures necessary for therapeutic agents.

- Drug Development : The compound has been utilized in the development of inhibitors targeting specific enzymes involved in disease pathways. For instance, it has been reported as a precursor for synthesizing inhibitors of bromodomain-containing proteins, which are implicated in cancer progression .

Chemical Synthesis

The compound is an essential intermediate in organic synthesis due to its reactivity and ability to form various derivatives:

- Cross-Linking Reagents : this compound acts as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of materials .

- Synthesis of Fine Chemicals : It is employed in the production of agrochemicals and fine chemicals, serving as a key raw material for synthesizing pesticides and herbicides .

Material Science

In material science, this compound is used for modifying surfaces and creating functional materials:

- Nanoparticle Functionalization : The compound has been applied in the functionalization of iron oxide nanoparticles for drug delivery systems. Its amine groups facilitate the attachment of various therapeutic agents, improving their stability and efficacy .

Data Table: Applications Overview

Case Studies

- Peptide Synthesis : A study demonstrated the use of this compound in synthesizing a peptide that inhibits a specific cancer-related enzyme. The Boc protection allowed for sequential coupling reactions without side reactions, resulting in high yields of the desired product .

- Nanoparticle Drug Delivery : Research highlighted the successful modification of iron oxide nanoparticles with this compound to enhance drug loading capacity and targeting efficiency. The study showed that nanoparticles functionalized with this compound exhibited improved cellular uptake compared to unmodified counterparts .

Wirkmechanismus

The mechanism of action of 1-N-Boc-Butane-1,2-diamine hydrochloride primarily involves the protection and deprotection of amine groups. The Boc group serves as a protecting group that can be selectively removed under acidic conditions, allowing for the selective modification of the amine functionality . The compound can interact with various molecular targets and pathways, depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

| Compound Name | CAS Number | Similarity Score | Key Structural Difference | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| This compound | 1179360-83-8 | Reference | – | 224.73 | ≥95% |

| 1-N-Boc-2-Methylpropane-1,2-diamine HCl | 959833-70-6 | 0.93 | Methyl branching at C2 | 238.76 | ≥97% |

| (S)-tert-Butyl (1-aminopropan-2-yl)carbamate HCl | 217806-26-3 | 0.93 | Stereochemistry (S-configuration) | 224.73 | ≥95% |

| 2-N-Cbz-Butane-1,2-diamine hydrochloride | 18807-71-1 | 0.94 | Cbz (carbobenzyloxy) protecting group | 297.18 | ≥98% |

| N-Boc,N'-benzyl-1,2-ethylenediamine HCl | 126402-64-0 | 0.85* | Benzyl substituent + ethylene backbone | 286.80 | ≥99% |

Note: Similarity scores derived from cheminformatics tools (e.g., Tanimoto index) .

Physicochemical Properties

Table 2: Stability and Handling Requirements

| Compound | Storage Temperature | Stability in Air | Solubility (Water) |

|---|---|---|---|

| 1-N-Boc-Butane-1,2-diamine HCl | 2–8°C | Moisture-sensitive | Low |

| 2-N-Cbz-Butane-1,2-diamine HCl | RT | Air-stable | Moderate |

| N-Boc,N'-benzyl-1,2-ethylenediamine HCl | 0–8°C | Light-sensitive | Low |

Biologische Aktivität

1-N-Boc-Butane-1,2-diamine hydrochloride is a chemical compound characterized by its unique structure, which includes a butane chain with two amine groups. One of these amines is protected by a tert-butyloxycarbonyl (Boc) group, while the other is in the form of a hydrochloride salt. This configuration provides significant versatility in organic synthesis and potential biological activity.

- Molecular Formula : C₅H₁₃ClN₂O₂

- Molecular Weight : 224.73 g/mol

- Appearance : Solid, typically stored under inert conditions at temperatures between 2°C and 8°C to maintain stability.

Biological Activity Overview

While specific biological activity data for this compound is limited, its structural characteristics suggest potential interactions with biological systems. Compounds with similar structures, particularly those containing diamines, have been observed to exhibit significant biological properties. These include:

- Enzyme Interaction : Diamines can interact with various enzymes and proteins, influencing metabolic pathways.

- Drug Development Potential : The ability of diamines to form hydrogen bonds and engage in ionic interactions makes them candidates for drug development.

Applications in Organic Synthesis

This compound is primarily utilized in the synthesis of chiral 1,2-diamines. The Boc group can be removed under acidic conditions to yield the free amine, allowing it to participate in nucleophilic substitution reactions. This property enables its use as a versatile intermediate in creating complex molecules.

Comparative Analysis of Similar Compounds

The following table summarizes the structural and functional differences between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-N-Boc-butane-1,2-diamine hydrochloride | Similar Boc-protected diamine | Different positioning of Boc group |

| Ethylenediamine | Simple diamine | Lacks protective groups; more reactive |

| N,N-Dimethylbutane-1,2-diamine | Dimethylated variant | Increased steric hindrance; altered reactivity |

| 1-N-Boc-Pentane-1,2-diamine | Longer carbon chain | Greater hydrophobicity; altered solubility |

Case Studies and Research Findings

Research on similar diamines has shown their potential biological activities:

- Interaction Studies : Preliminary studies indicate that derivatives of 1-N-Boc-Butane-1,2-diamine may interact with various receptors or enzymes. For instance, compounds with similar structures have been reported to modulate biological activities by inhibiting or activating molecular targets such as enzymes involved in cancer pathways .

- Synthetic Development : A study focused on synthesizing new derivatives from diamines indicated that certain modifications could enhance their efficacy against tumor cells. These studies highlight the importance of structure-activity relationships in developing effective therapeutic agents .

- Pharmacological Potential : The ability of diamines to act as precursors in drug synthesis has been documented extensively. For example, research has shown that compounds derived from diamines can exhibit significant inhibitory effects on various cancer cell lines .

Q & A

Basic: What are the established synthetic routes for 1-N-Boc-Butane-1,2-diamine hydrochloride, and how is purity ensured?

The synthesis typically involves Boc-protection of the primary amine group in butane-1,2-diamine, followed by hydrochloric acid salt formation. A common approach involves reacting the diamine with di-tert-butyl dicarbonate (Boc anhydride) under controlled pH conditions to selectively protect the primary amine. After purification via solvent extraction, the product is crystallized as the hydrochloride salt.

Purity validation employs recrystallization (to remove soluble impurities), melting point determination (to confirm consistency with literature values), and chromatographic techniques (e.g., HPLC or TLC) to verify homogeneity . High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula, with an exact mass of 224.121983 (for the neutral Boc-protected diamine) .

Basic: Which spectroscopic methods are most effective for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the Boc group’s presence (e.g., tert-butyl protons at δ ~1.4 ppm) and the diamine backbone’s connectivity.

- FT-IR : Key peaks include N-H stretching (~3300 cm for amines) and carbonyl absorption (~1680 cm for the Boc carbamate).

- Mass Spectrometry : Electrospray ionization (ESI-MS) or HRMS validates the molecular ion ([M+H] at m/z 225.129 for the hydrochloride salt) and isotopic patterns matching chlorine .

Advanced: How can researchers resolve contradictions in reported 1^11H NMR chemical shifts for this compound across different studies?

Discrepancies in NMR data often arise from solvent effects, pH variations, or salt form differences (e.g., free base vs. hydrochloride). To address this:

Standardize Conditions : Acquire spectra in deuterated solvents (e.g., DO or DMSO-d) with consistent salt concentrations.

pH Control : Use buffer systems to stabilize protonation states of amine groups.

Cross-Validation : Compare with structurally analogous compounds (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, where δ values for aromatic protons are pH-sensitive) .

Computational Modeling : Density Functional Theory (DFT) calculations can predict chemical shifts under specific conditions, aiding in assignment .

Advanced: What strategies optimize the use of this compound in synthesizing polyfunctional ligands or catalysts?

This compound serves as a versatile building block for:

- Metal Ligands : The diamine moiety can coordinate transition metals (e.g., Cu, Pd) for catalytic applications. Design experiments by varying substituents on the Boc group to modulate steric and electronic effects.

- Peptide Mimetics : Incorporate into pseudopeptides via carbodiimide-mediated coupling (e.g., EDC/HCl activation, as described for related diamine derivatives) .

- Polymer Synthesis : React with diacid chlorides to form polyamides, monitoring reaction progress via H NMR to ensure complete deprotection of the Boc group .

Advanced: How should researchers critically evaluate synthetic protocols when literature reports lack reproducibility?

Trace Impurities : Use LC-MS to identify byproducts (e.g., incomplete Boc deprotection or diastereomeric mixtures).

Reaction Kinetics : Perform time-course studies (quenching aliquots at intervals) to optimize reaction duration and temperature.

Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents to improve yields, as seen in analogous urea/thiourea syntheses .

Safety Considerations : Refer to hazard data for similar diamines (e.g., skin/eye irritation risks noted for 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride) to design safe handling protocols .

Advanced: What computational tools aid in predicting reactivity or stability of this compound under varying conditions?

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous vs. organic media.

- pKa Prediction Software (e.g., MarvinSketch): Estimate protonation states of amine groups at different pH levels, crucial for optimizing reaction conditions.

- Retrosynthesis Tools : Platforms leveraging databases like Reaxys or Pistachio can propose alternative synthetic routes, particularly for one-step modifications .

Basic: What are the key storage and stability considerations for this compound?

Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can assess shelf life. Monitor via TLC or HPLC for decomposition products (e.g., free diamine or tert-butanol) .

Advanced: How can researchers validate the absence of isomeric impurities in synthesized batches?

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.

- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable (as demonstrated for related cyclopropane-diamine derivatives) .

- Vibrational Circular Dichroism (VCD) : Distinguish diastereomers via IR-based chiroptical spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.